2-Amino-6-chlorobenzoic acid hydrochloride
Overview
Description
2-Amino-6-chlorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6ClNO2·HCl. It is a white crystalline powder known for its applications in various chemical processes. The compound is characterized by its amino and chloro functional groups, which contribute to its reactivity and versatility in chemical synthesis .
Preparation Methods
The synthesis of 2-Amino-6-chlorobenzoic acid hydrochloride typically involves several steps:
Substitution Reaction: The process begins with the substitution of benzoic acid. Benzoic acid reacts with bromine in acidic conditions to form bromobenzoic acid.
Amination: Bromobenzoic acid then reacts with ammonia to form 2-amino benzoic acid.
Chlorination: Finally, 2-amino benzoic acid reacts with hydrochloric acid to produce this compound.
Chemical Reactions Analysis
2-Amino-6-chlorobenzoic acid hydrochloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, though this is less common.
Substitution: The amino and chloro groups make it susceptible to substitution reactions. Common reagents include halogens and ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-chlorobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism by which 2-Amino-6-chlorobenzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Amino-6-chlorobenzoic acid hydrochloride can be compared with other similar compounds such as:
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 6-Chloroanthranilic acid
These compounds share similar structural features but differ in the position and type of substituents, which can influence their reactivity and applications. For example, 2-Amino-5-bromobenzoic acid has a bromine atom instead of chlorine, which can lead to different chemical behaviors and uses .
Biological Activity
2-Amino-6-chlorobenzoic acid hydrochloride, also known as 6-chloroanthranilic acid, is an organic compound with the molecular formula C7H6ClNO2·HCl. This white crystalline powder is utilized in various chemical and biological applications due to its unique structural features, particularly the presence of amino and chloro functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The amino group enhances its reactivity, allowing it to participate in various biochemical pathways. The chloro substituent can modulate the compound's lipophilicity and membrane permeability, influencing its bioavailability and efficacy in cellular environments .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to bind to the active sites of certain enzymes, thereby inhibiting their function and leading to bacterial cell death. This property makes it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has been studied for its potential anticancer properties. It has demonstrated antiproliferative effects against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). For instance, derivatives of similar benzoic acid compounds have shown IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines .
Case Study: Antiproliferative Activity
In a study evaluating the activity of derivatives related to this compound, compounds exhibited varying degrees of inhibition on cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
16 | Caco-2 | 37.4 |
18 | HCT-116 | 3.3 |
19 | Caco-2 | 17.0 |
21 | HCT-116 | 4.9 |
These results suggest that modifications to the benzoic acid structure can enhance anticancer activity through improved interaction with molecular targets such as PI3Kα, a key player in cancer cell proliferation .
Involvement in Signaling Pathways
The compound has been implicated in several important signaling pathways, including:
- PI3K/Akt/mTOR Pathway : The compound influences this pathway, which is critical for cell growth and survival.
- MAPK/ERK Pathway : It may also play a role in modulating this pathway, which is involved in cell differentiation and proliferation .
Summary of Biological Activities
The diverse biological activities of this compound include:
- Antimicrobial : Effective against various bacteria and viruses.
- Anticancer : Induces apoptosis and inhibits proliferation in cancer cells.
- Cell Cycle Regulation : Alters cell cycle progression, particularly affecting G0/G1 phase arrest.
Properties
IUPAC Name |
2-amino-6-chlorobenzoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUWLJWGOWIKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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